3-(3-Bromophenyl)oxirane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-bromophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHXBLSGCUWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Oxirane Ring-Opening with Carbon Dioxide
-
- The epoxide intermediate is subjected to carbonation by bubbling CO₂ gas under pressure in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The reaction typically occurs at elevated pressures (1–10 atm) and moderate temperatures (around 20–70°C).
-
- Nucleophilic attack of hydroxide on the epoxide ring opens it, forming a β-hydroxy acid intermediate.
- Under controlled conditions, this intermediate can be dehydrated or directly converted into the desired carboxylic acid.
Method B: Oxidative Carboxylation
- Alternative Approach:
- Oxidation of a bromophenyl precursor bearing a methyl or other functional group that can be oxidized to carboxylic acid using oxidants like potassium permanganate or potassium dichromate.
Method C: Direct Functionalization via Cross-Coupling
- Use of Bromine as a Handle:
- Cross-coupling reactions (e.g., Suzuki or Heck) can introduce aryl groups bearing carboxylic acid functionalities, which are then cyclized or epoxidized.
Oxirane Formation via Halogen-Substituted Precursors
A more refined approach involves the synthesis of the oxirane ring from halogenated precursors:
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. | Synthesis of halogenated benzene derivative | Bromination of phenyl compounds | |
| b. | Formation of halogenated epoxide | Reaction with epoxidizing agents (e.g., peracids) | |
| c. | Carboxylation or functionalization | CO₂ bubbling or oxidation | , |
Summary of Typical Reaction Conditions
| Stage | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Epoxidation | m-CPBA or peracetic acid | Dichloromethane | 0°C to RT | 2–12 hrs | High selectivity for epoxide formation |
| Carboxylation | CO₂ gas, NaOH/KOH | Water or aqueous buffer | 20–70°C | 4–24 hrs | Converts epoxide to carboxylic acid derivative |
Notes and Research Findings
- Oxidation agents such as m-chloroperbenzoic acid are preferred for epoxidation due to their high efficiency and selectivity.
- Inert solvents like benzene, toluene, or dichloromethane provide optimal reaction environments.
- Reaction temperatures are typically maintained between 0°C and 70°C to prevent side reactions.
- The yield of the epoxidation step can reach up to 90%, depending on substrate purity and reaction control.
- Post-epoxidation, carboxylation via CO₂ under pressure offers a straightforward route to the target acid, with yields often exceeding 80%.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido and cyano derivatives.
Scientific Research Applications
Organic Synthesis
3-(3-Bromophenyl)oxirane-2-carboxylic acid serves as a key intermediate in organic synthesis. It is utilized for:
- Building Block: Preparation of more complex molecules through nucleophilic substitution reactions, where the oxirane ring can be opened to form various derivatives.
- Tandem Reactions: It facilitates reactions such as the tandem Meinwald rearrangement, producing arylacetyl cyanides and other derivatives under environmentally benign conditions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-Cancer Activity: Preliminary studies suggest that similar oxiranes may exhibit anti-cancer properties by interacting with cellular targets.
- Biochemical Probes: It is explored as a biochemical probe to study enzyme mechanisms due to its ability to form covalent adducts with amino acid residues in enzymes, potentially inhibiting their activity.
Materials Science
In materials science, this compound is utilized for:
- Polymer Development: It is used in creating new materials with specific properties, such as enhanced thermal stability or reactivity.
- Nanotechnology Applications: Carboxylic acids like this compound are employed in modifying surfaces of nanoparticles and nanostructures, enhancing their functional properties.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Outcomes |
|---|---|---|
| Organic Synthesis | Key intermediate for complex molecule synthesis | Efficient nucleophilic substitution reactions |
| Medicinal Chemistry | Potential anti-cancer agent; biochemical probe | Inhibitory effects on enzyme activity observed |
| Materials Science | Development of new polymers; nanoparticle surface modification | Enhanced material properties reported |
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound in a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement. This method showed high efficiency and environmental safety, highlighting the compound's utility in sustainable chemistry practices.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity and modulate biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-(4-Bromophenyl)oxirane-2-carboxylic Acid (CAS: 779323-72-7)
- Molecular Formula : C₉H₇BrO₃ (identical to the 3-bromo isomer).
- Purity : 95% (commercially available for research use).
- Key Differences: The bromine atom at the para position may influence electronic effects, altering reactivity in nucleophilic ring-opening reactions. No direct melting point or spectral data are provided, but its ester derivatives (e.g., (2S,3S)-3-(4-bromophenyl)oxirane-2-carboxylic acid cyclohexyl ester) exhibit distinct physical properties, such as a melting point of 124–125°C and an optical rotation of [α]²⁵_D = -72 .
3-(2-Bromophenyl)oxirane-2-carboxylic Acid (CAS: 130089-22-4)
- Molecular Formula : C₉H₇BrO₃.
Functional Group Derivatives
3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide
- Structure : The carboxylic acid group is replaced with a carboxamide.
- Synthesis : Derived via the Darzens reaction, a key method for α,β-epoxy carbonyl compounds .
- Properties :
(2S,3S)-3-(4-Bromophenyl)oxirane-2-carboxylic Acid Cyclohexyl Ester
Peptidomimetic Epoxide Analogs
Compounds such as (2S,3S)-3-((S)-1-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylamino)-1-oxo-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylic acid (40) demonstrate:
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Biological Activity
The oxirane ring in 3-(3-Bromophenyl)oxirane-2-carboxylic acid is known for its high reactivity, particularly in ring-opening reactions. This reactivity allows for various nucleophilic substitution reactions, which can lead to the formation of different derivatives. For instance, reactions with amines or alcohols can yield arylacetic acid derivatives. Additionally, the compound can undergo rearrangement reactions such as the tandem Meinwald rearrangement under specific conditions like microwave irradiation.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)oxirane-2-carboxylic acid | Bromine at para position | More extensively studied for medicinal properties |
| 3-(Phenyl)oxirane-2-carboxylic acid | No halogen substituent | Potentially less reactive than brominated analogs |
| 3-(4-Methylphenyl)oxirane-2-carboxylic acid | Methyl group at para position | May exhibit different biological activities |
| 3-(Naphthalen-1-yl)oxirane-2-carboxylic acid | Naphthalene ring structure | Increased stability and potential for complexation |
Case Studies and Research Findings
- Anticancer Properties : Research on related compounds indicates potential anticancer properties. For instance, studies on coumarin derivatives showed that 3-bromophenyl derivatives inhibited cancer cell invasion and tumor growth in vivo. These findings suggest that compounds with similar structural features may exhibit significant anticancer activity .
- Mechanism of Action : The mechanism of action for similar compounds often involves interactions with specific molecular targets such as enzymes or receptors. For example, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities. Understanding these mechanisms could provide insights into the biological activity of this compound.
Q & A
Q. What are the established synthetic routes for preparing 3-(3-Bromophenyl)oxirane-2-carboxylic acid and its derivatives?
Methodological Answer: The compound can be synthesized via hydrolysis of its ethyl ester precursor using LiOH as a catalyst. For example, analogous peptidomimetic epoxides (e.g., compounds 38–41 in ) were prepared by saponification of ethyl esters under basic conditions, yielding carboxylic acids with >95% purity. Key steps include:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): -NMR confirms proton environments (e.g., epoxide protons at δ 3.5–4.5 ppm). -NMR verifies carbonyl (δ 170–175 ppm) and epoxide carbons (δ 50–60 ppm) .
- High-Resolution Mass Spectrometry (HRMS-ESI): Validates molecular ion peaks (e.g., [M+H] or [M-H]) with <5 ppm error .
- HPLC Purity Analysis: Reverse-phase chromatography (e.g., Method 2: 0.1% TFA in HO/MeCN gradient) confirms purity >95% .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Methodological Answer: Stereoselectivity is achieved through:
- Chiral Catalysts: Use of enantiopure starting materials (e.g., (2S,3S)-epoxide precursors) to retain configuration during hydrolysis .
- Reaction Solvent Optimization: Polar aprotic solvents (e.g., THF) minimize racemization during ester hydrolysis .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor retention of epoxide stereochemistry .
Q. What strategies resolve discrepancies in reported biological activities of epoxide-containing compounds like this compound?
Methodological Answer: Conflicting data often arise from:
- Structural Analogues: Minor substituent changes (e.g., 4-bromophenyl vs. 3-bromophenyl) alter steric/electronic profiles, impacting enzyme binding (e.g., calpain inhibition in ).
- Assay Conditions: Variations in pH, ionic strength, or enzyme isoforms (e.g., μ-calpain vs. m-calpain) require standardized protocols .
- Data Normalization: Normalize activity to purity (HPLC) and stereochemical integrity (chiral HPLC or optical rotation) .
Q. How does the 3-bromophenyl substituent influence the reactivity and bioactivity of this compound compared to other aryl groups?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromine enhances electrophilicity of the epoxide, increasing reactivity toward nucleophilic residues (e.g., cysteine in proteases) .
- Steric Effects: Meta-substitution minimizes steric hindrance, improving binding to enzyme active sites vs. ortho- or para-substituted analogues (see for comparative IC data).
- Biological Activity: Bromine’s hydrophobicity may enhance membrane permeability, as observed in cell-based assays for similar inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
